

Application Notes: Cyanine3.5 Carboxylic Acid in Immunofluorescence Microscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyanine3.5 carboxylic acid*

Cat. No.: *B606858*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine3.5 (Cy3.5) is a bright, orange-red fluorescent dye belonging to the cyanine family of dyes.^[1] It is characterized by its excellent photostability, high quantum yield, and sharp spectral peaks, making it a valuable tool for a variety of fluorescence-based biological applications, including immunofluorescence microscopy.^{[1][2]} This document provides detailed application notes and protocols for the use of **Cyanine3.5 carboxylic acid** in immunofluorescence microscopy, a technique that allows for the highly specific visualization of proteins and other antigens within cells and tissues.^[3]

Cyanine3.5 carboxylic acid is the unactivated form of the dye.^{[4][5]} While it can be used as a non-reactive control, its primary utility in immunofluorescence stems from its potential for activation to conjugate with biomolecules.^{[4][6]} The carboxylic acid group can be chemically modified to create a reactive ester (e.g., an N-hydroxysuccinimide or NHS ester), which can then readily form a stable covalent bond with primary amine groups on proteins, such as antibodies.^{[7][8]} This covalent labeling allows for the specific tagging of antibodies, which can then be used to detect their target antigens in fixed and permeabilized cells or tissues.

Photophysical Properties

The selection of a fluorophore is a critical step in designing a fluorescence microscopy experiment. The key spectral properties of Cyanine3.5 are summarized in the table below.

Property	Value	Reference
Excitation Maximum (λ_{ex})	~581 nm	[1]
Emission Maximum (λ_{em})	~596 nm	[1]
Stokes Shift	~15 nm	[1]
Molar Extinction Coefficient (ϵ)	116,000 M ⁻¹ cm ⁻¹	[4] [9]
Fluorescence Quantum Yield (Φ)	0.35	[4] [9]

Experimental Protocols

I. Activation of Cyanine3.5 Carboxylic Acid (Conversion to NHS Ester)

For **Cyanine3.5 carboxylic acid** to be used for labeling antibodies, it must first be activated. This protocol describes the conversion of the carboxylic acid to a more reactive N-hydroxysuccinimide (NHS) ester.

Materials:

- **Cyanine3.5 carboxylic acid**
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction vessel (e.g., microcentrifuge tube)
- Stirring mechanism (e.g., magnetic stirrer or vortexer)
- Inert gas (e.g., argon or nitrogen)

Procedure:

- Dissolution: In a clean, dry reaction vessel, dissolve **Cyanine3.5 carboxylic acid** in anhydrous DMF or DMSO.
- Addition of NHS and Coupling Agent: Add a molar excess (typically 1.2 equivalents) of NHS and a molar excess (typically 1.2 equivalents) of DCC or EDC to the dissolved dye.
- Reaction Incubation: The reaction mixture should be stirred at room temperature for several hours to overnight, preferably under an inert gas atmosphere to prevent moisture contamination.
- Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Purification: Once the reaction is complete, the resulting Cy3.5 NHS ester can be purified from byproducts using silica gel chromatography.
- Storage: The purified Cy3.5 NHS ester should be stored desiccated at -20°C and protected from light.

II. Antibody Conjugation with Activated Cyanine3.5

This protocol outlines the general procedure for labeling antibodies with the activated Cyanine3.5 NHS ester. The optimal dye-to-protein molar ratio should be determined empirically for each specific antibody to achieve the desired degree of labeling (DOL).[\[7\]](#)

Materials:

- Purified antibody (2-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[\[10\]](#)[\[11\]](#)
- Cyanine3.5 NHS ester stock solution (10 mM in anhydrous DMSO or DMF)[\[7\]](#)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
- Purification column (e.g., Sephadex G-25)[\[11\]](#)
- Phosphate-buffered saline (PBS)

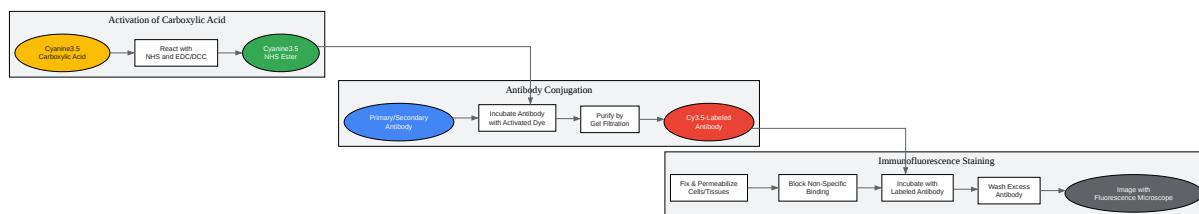
Procedure:

- Prepare Antibody: Dialyze the antibody against the labeling buffer (0.1 M sodium bicarbonate, pH 8.3-8.5) to remove any amine-containing preservatives. Adjust the antibody concentration to 2-10 mg/mL.[11]
- Prepare Dye Solution: Allow the vial of Cyanine3.5 NHS ester to warm to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[7]
- Labeling Reaction: While gently stirring, add the calculated volume of the Cy3.5 NHS ester stock solution to the antibody solution. A typical starting molar ratio of dye to protein is 15:1, but this should be optimized.[7]
- Incubation: Incubate the reaction mixture for 60 minutes at room temperature in the dark with continuous stirring.[7]
- Quenching (Optional): To terminate the reaction, add a quenching buffer to a final concentration of 50-100 mM and incubate for an additional 10-15 minutes.[7]
- Purification: Separate the labeled antibody from the unreacted dye by gel filtration chromatography using a Sephadex G-25 column equilibrated with PBS. The labeled antibody will elute in the first colored fraction.[11]
- Determine Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~591 nm (the absorbance maximum for Cy3.5).[7]
 - The DOL can be calculated using the Beer-Lambert law.

III. Immunofluorescence Staining Protocol for Cultured Cells

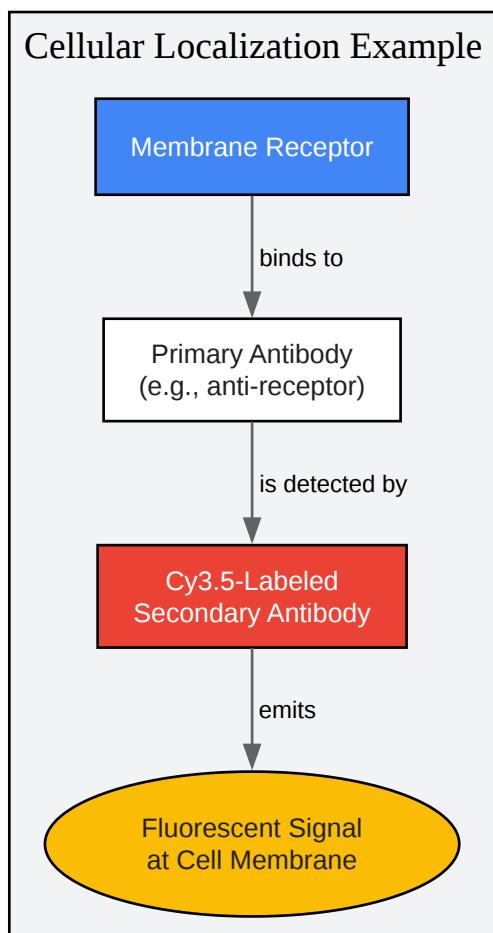
This protocol describes the use of Cy3.5-labeled antibodies for staining cultured cells.

Materials:


- Cells grown on coverslips or in chamber slides
- Phosphate-buffered saline (PBS)
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
- Blocking buffer (e.g., 1-5% BSA or normal serum in PBST)[[12](#)]
- Cy3.5-labeled primary or secondary antibody
- Nuclear counterstain (e.g., DAPI)
- Antifade mounting medium

Procedure:

- Cell Preparation: Rinse cells twice with PBS to remove culture medium.[[13](#)]
- Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[[12](#)]
- Washing: Wash the cells three times with PBS for 5 minutes each.[[12](#)]
- Permeabilization: If targeting intracellular antigens, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
- Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 60 minutes at room temperature.[[12](#)]
- Antibody Incubation:
 - Direct Immunofluorescence: Incubate with the Cy3.5-labeled primary antibody diluted in antibody dilution buffer for 1-2 hours at room temperature or overnight at 4°C, protected from light.
 - Indirect Immunofluorescence: Incubate with the unlabeled primary antibody, followed by three washes in PBST, and then incubation with a Cy3.5-labeled secondary antibody.


- Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.[12]
- Counterstaining: Incubate with a nuclear counterstain like DAPI, if desired.
- Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
- Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with appropriate filters for Cy3.5 (Excitation: ~581 nm, Emission: ~596 nm).

Diagrams

[Click to download full resolution via product page](#)

Caption: Workflow for using **Cyanine3.5 carboxylic acid** in immunofluorescence.

[Click to download full resolution via product page](#)

Caption: Indirect immunofluorescence detection of a membrane receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyanine3.5 Dye | AxisPharm [axispharm.com]
- 2. Sulfo-Cyanine3.5 | AxisPharm [axispharm.com]
- 3. usbio.net [usbio.net]

- 4. Cyanine 3.5 carboxylic acid (A270136) | Antibodies.com [antibodies.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. probes.bocsci.com [probes.bocsci.com]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
- 12. Immunofluorescence Protocol for Cell-based Imaging (Immunocytochemistry) | Cell Signaling Technology [cellsignal.com]
- 13. biotium.com [biotium.com]
- To cite this document: BenchChem. [Application Notes: Cyanine3.5 Carboxylic Acid in Immunofluorescence Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b606858#cyanine3-5-carboxylic-acid-in-immunofluorescence-microscopy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com